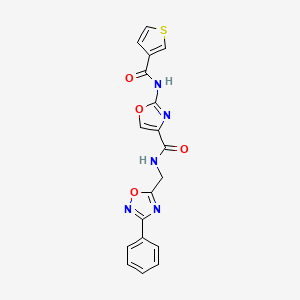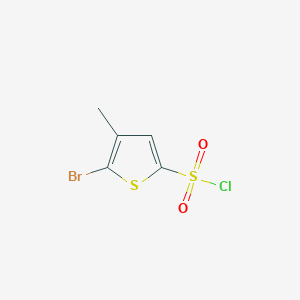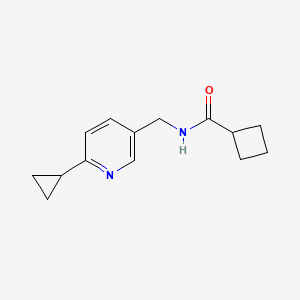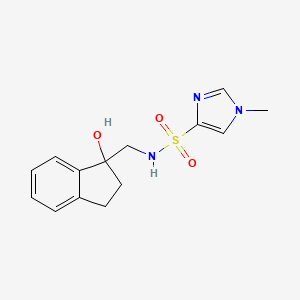![molecular formula C15H22ClNO2 B2666019 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1052419-83-6](/img/structure/B2666019.png)
4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1052419-83-6 . It has a molecular weight of 283.8 and its IUPAC name is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO2.ClH/c1-13-3-2-8-16(11-13)9-10-18-15-6-4-14(12-17)5-7-15;/h4-7,12-13H,2-3,8-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Applications De Recherche Scientifique
Catalysis and Synthesis Applications
- The condensation of benzaldehyde derivatives, including those similar to 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride, with other compounds using alkaline carbons as catalysts has shown practical applications in producing pharmaceuticals like 1,4-dihydropyridine derivatives, which are crucial as calcium channel blockers. This "green" and "clean" method emphasizes the importance of solvent-free conditions and the potential for extending to the preparation of medical intermediates (Perozo-Rondón et al., 2006).
Optical and Material Science
- Vanillin, chemically related to the compound due to its benzaldehyde group, was studied for its potential in second harmonic generation for ultra-violet and near-infrared regions. Centimeter-sized single crystals of vanillin were grown, demonstrating high output intensity for second harmonic conversion. This research highlights the potential of benzaldehyde derivatives in optical applications (Singh et al., 2001).
Chemosensors for pH Discrimination
- Compounds synthesized from 4-methyl-2,6-diformylphenol, sharing a similar core structure with the compound , have been explored as fluorescent chemosensors for pH. These chemosensors show significant fluorescence intensity changes with pH variations, making them potential tools for discriminating between normal cells and cancer cells based on pH differences (Dhawa et al., 2020).
Nonlinear Optical Properties
- Research involving Schiff base compounds derived from ethyl-4-amino benzoate and related to benzaldehyde derivatives has been conducted to study their nonlinear optical properties. These studies reveal promising applications in optical limiting, highlighting the diverse applicability of benzaldehyde derivatives in advanced material sciences (Abdullmajed et al., 2021).
Novel Syntheses and Applications
- The development of various phenylpropanoid esters from substituted benzaldehydes, like the compound , has been documented. This research focuses on an environmentally friendly one-pot synthesis method, which could be pivotal for medicinal chemistry by providing efficient routes to important pharmaceutical intermediates (Wang et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-13-3-2-8-16(11-13)9-10-18-15-6-4-14(12-17)5-7-15;/h4-7,12-13H,2-3,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKWKSPXXQSMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=CC=C(C=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665936.png)




![4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide](/img/structure/B2665941.png)


![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2665946.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2665949.png)

![4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2665956.png)
![Ethyl 5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2665957.png)